Parent Scaffold Shows Low-Micromolar HUVEC Anti-Proliferative Activity, While a Close Thiourea Analog Is Inactive Against Human PMI
The 4H-thiochromeno[4,3-d]thiazol-2-amine scaffold, which constitutes the core of the target compound, yielded low-micromolar inhibitors of HUVEC proliferation in a reported SAR study. While the specific IC₅₀ of the benzofuran-2-carboxamide derivative was not individually reported, the parent scaffold produced active compounds in the low-micromolar range [1]. In contrast, a closely related thiourea analog N-(4H-thiochromeno[4,3-d]thiazol-2-ylthiocarbamoyl)benzamide showed no meaningful inhibition of human mannose-6-phosphate isomerase (IC₅₀ > 50,000 nM, equivalent to > 50 µM), indicating that the substitution pattern at the 2-amino position fundamentally dictates target engagement [2]. This evidence classifies the benzofuran-2-carboxamide derivative as part of an active chemotype family, distinct from inactive isosteres.
| Evidence Dimension | Biological Activity (Anti-Proliferative vs. Enzyme Inhibition) |
|---|---|
| Target Compound Data | Scaffold class: 4H-thiochromeno[4,3-d]thiazol-2-amine derivatives; reported anti-proliferative activity in HUVEC screen at low-micromolar concentrations (precise IC₅₀ for benzofuran-2-carboxamide analog not separately disclosed) |
| Comparator Or Baseline | Comparator: N-(4H-thiochromeno[4,3-d]thiazol-2-ylthiocarbamoyl)benzamide (thiourea analog). Human PMI IC₅₀ > 50,000 nM (effectively inactive). Baseline: Parent scaffold hits identified from HUVEC proliferation screen. |
| Quantified Difference | Class-level difference: Active tricyclic thiazole scaffold (low µM in HUVEC) vs. inactive thiourea derivative (IC₅₀ > 50 µM against PMI). Exact fold-difference not calculable. |
| Conditions | HUVEC proliferation assay (Bhat et al., 2013) vs. human mannose-6-phosphate isomerase enzyme inhibition assay at pH 7.4, 23°C (PubChem AID 1209) |
Why This Matters
Procurement decisions for angiogenesis-targeted library screening should favor the benzofuran-2-carboxamide derivative over simple thiourea analogs, as the latter exhibit confirmed inactivity in at least one enzyme target system.
- [1] Bhat, S., Shim, J. S., & Liu, J. O. (2013). Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2733-2737. View Source
- [2] BindingDB Entry BDBM34700: N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-ylcarbamothioyl)benzamide. Man-6-P isomerase (Human) IC₅₀ > 50,000 nM. Data Source: Sanford-Burnham Center for Chemical Genomics (PubChem AID 1209). View Source
